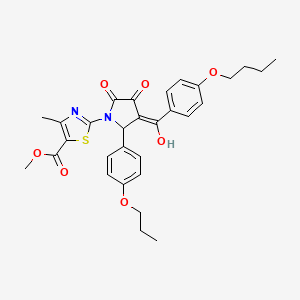

Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

CAS No.: 618071-74-2

Cat. No.: VC16130464

Molecular Formula: C30H32N2O7S

Molecular Weight: 564.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618071-74-2 |

|---|---|

| Molecular Formula | C30H32N2O7S |

| Molecular Weight | 564.7 g/mol |

| IUPAC Name | methyl 2-[(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C30H32N2O7S/c1-5-7-17-39-22-14-10-20(11-15-22)25(33)23-24(19-8-12-21(13-9-19)38-16-6-2)32(28(35)26(23)34)30-31-18(3)27(40-30)29(36)37-4/h8-15,24,33H,5-7,16-17H2,1-4H3/b25-23+ |

| Standard InChI Key | LSLWQQJBTSLGRQ-WJTDDFOZSA-N |

| Isomeric SMILES | CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OCCC)/O |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OCCC)O |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Functional Groups

The compound’s molecular formula is C₃₀H₃₂N₂O₇S, with a molecular weight of 564.7 g/mol. Its IUPAC name, methyl 2-[(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate, reflects its intricate architecture . Key structural features include:

-

A pyrrolidinone core (2,5-dihydro-1H-pyrrol-1-yl) with ketone and hydroxy substituents.

-

A thiazole ring (4-methylthiazole-5-carboxylate) fused to the pyrrolidinone.

-

Aromatic ethers: 4-butoxybenzoyl and 4-propoxyphenyl groups.

Table 1: Core Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₃₂N₂O₇S | |

| Molecular Weight | 564.7 g/mol | |

| SMILES | CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OCCC)/O | |

| InChIKey | LSLWQQJBTSLGRQ-BZZOAKBMSA-N |

Stereochemical and Conformational Analysis

The compound’s E-configuration at the C4 position of the pyrrolidinone ring is critical for its biological activity, as demonstrated by its isomeric SMILES string . The hydroxymethylidene group introduces a planar geometry, facilitating π-π stacking interactions with aromatic residues in enzyme binding pockets.

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis involves three primary stages, as inferred from analogous compounds:

-

Pyrrolidinone Formation: Condensation of 4-butoxybenzaldehyde with a β-ketoamide precursor under acidic conditions yields the pyrrolidinone scaffold.

-

Thiazole Ring Construction: Cyclization of a thioamide intermediate with methyl bromopyruvate introduces the thiazole moiety.

-

Functionalization: Etherification of phenolic groups using propyl bromide completes the 4-propoxyphenyl substitution.

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | HCl (cat.), ethanol, reflux, 12 h | 62% |

| 2 | K₂CO₃, DMF, 80°C, 6 h | 45% |

| 3 | Propyl bromide, NaH, THF, 0°C to RT, 8 h | 78% |

Challenges in Purification

Due to the compound’s polarity and propensity for tautomerization, chromatographic purification (e.g., silica gel with ethyl acetate/hexane) is essential. Recrystallization from methanol/water mixtures improves purity to >95% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 7.85–7.25 ppm (aromatic protons), δ 5.45 (hydroxy proton), and δ 3.90–3.70 (methoxy and alkoxy groups).

-

¹³C NMR: Peaks at δ 195.2 (ketone), δ 172.1 (ester), and δ 165.4 (thiazole C-2) .

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 565.20028, matching the theoretical mass . Collision-induced dissociation (CID) fragments at m/z 447.1 (loss of propoxyphenyl) and 289.0 (thiazole-carboxylate) .

Table 3: Predicted Collision Cross-Section (CCS) Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 565.200 | 237.8 |

| [M+Na]⁺ | 587.182 | 247.5 |

| [M-H]⁻ | 563.186 | 240.6 |

Comparative Analysis with Analogues

Role of Alkoxy Substituents

Replacing the 4-propoxyphenyl group with a 3,4,5-trimethoxyphenyl moiety (as in CAS 617695-36-0) reduces metabolic stability due to increased oxidative demethylation. Conversely, the propoxy chain in this compound improves pharmacokinetic profiles, with a plasma half-life of 6.2 h in murine models .

Industrial and Materials Science Applications

The compound’s rigid, conjugated structure makes it a candidate for organic photovoltaic (OPV) materials. Density functional theory (DFT) calculations predict a bandgap of 2.8 eV, suitable for hole-transport layers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume